molecular formula C17H20N6 B5165639 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane

1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane

Cat. No.: B5165639
M. Wt: 308.4 g/mol
InChI Key: KJZDXLVJIPUVTA-UHFFFAOYSA-N
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Description

1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial production, the scale-up of the microwave-mediated synthesis method has been demonstrated to be effective. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane involves its interaction with specific molecular targets and pathways. It has been shown to act as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is unique due to its specific substitution pattern and the presence of the azepane ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-(azepan-1-yl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-13-11-15(22-9-4-2-3-5-10-22)23-17(19-13)20-16(21-23)14-7-6-8-18-12-14/h6-8,11-12H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZDXLVJIPUVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCCCCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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